α-Glucosidase Inhibition Potency: 5-Chloro-2-aryl Benzothiazoles vs. Acarbose
A series of 25 5-chloro-2-aryl benzothiazole derivatives, which include the core structure of ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate, were evaluated for α-glucosidase inhibitory activity. The most potent compounds in this series (e.g., compound 4, 9, and 10) demonstrated significantly improved activity compared to the standard drug acarbose [1]. The observed differences highlight the potential of this scaffold for developing more effective α-glucosidase inhibitors than the current clinical standard [1].
| Evidence Dimension | In vitro α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | The most potent 5-chloro-2-aryl benzothiazoles (compounds 4, 9, 10) showed IC50 values between 22.1 ± 0.9 μM and 25.6 ± 1.5 μM. |
| Comparator Or Baseline | Acarbose (standard drug) exhibited an IC50 of 840 ± 1.73 μM. |
| Quantified Difference | The most potent compounds are 33 to 38 times more potent than acarbose. |
| Conditions | In vitro α-glucosidase inhibition assay using S. cerevisiae EC 3.2.1.20 enzyme. |
Why This Matters
This class-level data indicates that the 5-chloro-2-aryl benzothiazole scaffold, of which the target compound is a key building block, has inherent potential for developing potent α-glucosidase inhibitors, a critical target for type 2 diabetes management.
- [1] Shah S, et al. Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Bioorg Chem. 2018 Aug;78:269-279. doi: 10.1016/j.bioorg.2018.02.013. View Source
